4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{5-[2-(2H-1,2,3-triazol-2-yl)ethyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine
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Description
The compound is a complex organic molecule that contains several different functional groups, including a pyrazole ring, a triazole ring, and a pyrimidine ring . These types of structures are often found in various biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For example, a compound with a pyrazole ring was prepared through a nucleophilic substitution reaction . Another compound with a triazole ring was synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. An X-ray crystallography study could provide detailed information about its structure .Chemical Reactions Analysis
The compound’s reactivity would likely depend on the specific functional groups present. For example, the pyrazole ring in similar compounds has been involved in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple rings and functional groups could affect its solubility, stability, and reactivity .Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-2-[2-(triazol-2-yl)ethyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N9/c1-14-7-15(2)28(24-14)19-8-18(20-13-21-19)26-11-16-9-25(10-17(16)12-26)5-6-27-22-3-4-23-27/h3-4,7-8,13,16-17H,5-6,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RROKRAYGVPJPOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC4CN(CC4C3)CCN5N=CC=N5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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